molecular formula C12H25N3O3 B1599586 H-Lys-Leu-OH CAS No. 7369-79-1

H-Lys-Leu-OH

Cat. No.: B1599586
CAS No.: 7369-79-1
M. Wt: 259.35 g/mol
InChI Key: ATIPDCIQTUXABX-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysine-leucine, commonly referred to as H-Lys-Leu-OH, is a dipeptide composed of the amino acids lysine and leucine. This compound is formed through a peptide bond between the carboxyl group of lysine and the amino group of leucine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lysine-leucine typically involves the formation of a peptide bond between lysine and leucine. This can be achieved through conventional peptide synthesis methods, such as solution-phase synthesis or solid-phase peptide synthesis. In solution-phase synthesis, the amino acids are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base . Protecting groups are often used to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of lysine-leucine can involve enzymatic hydrolysis of protein sources rich in lysine and leucine. For example, fermented oyster hydrolysates have been shown to increase the content of lysine and leucine . This method leverages the natural enzymatic processes to produce the dipeptide in larger quantities.

Chemical Reactions Analysis

Types of Reactions: Lysine-leucine can undergo various chemical reactions, including oxidation, reduction, and substitution. The dipeptide can be oxidized to form different products depending on the conditions and reagents used. Reduction reactions can also occur, particularly at the peptide bond, leading to the formation of amino alcohols .

Common Reagents and Conditions: Common reagents used in the reactions involving lysine-leucine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of lysine-leucine depend on the specific reaction conditions. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can produce amino alcohols .

Scientific Research Applications

Lysine-leucine has been studied for its potential applications in various scientific fields. In chemistry, it is used as a model compound to study peptide bond formation and hydrolysis. In biology, lysine-leucine is known to play a role in protein synthesis and metabolism. It has been shown to improve physiological activity and fermentation performance of brewer’s yeast during high-gravity wort fermentation . In medicine, lysine-leucine is being explored for its potential therapeutic applications, including its role in promoting protein synthesis and energy metabolism . In industry, lysine-leucine is used in the production of functional foods and dietary supplements .

Properties

CAS No.

7369-79-1

Molecular Formula

C12H25N3O3

Molecular Weight

259.35 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C12H25N3O3/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18)/t9-,10-/m0/s1

InChI Key

ATIPDCIQTUXABX-UWVGGRQHSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N

sequence

KL

Synonyms

L-Lys-Leu
L-lysyl-leucine
lysyl-leucine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Lys-Leu-OH
Reactant of Route 2
Reactant of Route 2
H-Lys-Leu-OH
Reactant of Route 3
Reactant of Route 3
H-Lys-Leu-OH
Reactant of Route 4
Reactant of Route 4
H-Lys-Leu-OH
Reactant of Route 5
Reactant of Route 5
H-Lys-Leu-OH
Reactant of Route 6
Reactant of Route 6
H-Lys-Leu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.